molecular formula C7H11NS B12926531 (S)-2-(Thiophen-2-yl)propan-1-amine

(S)-2-(Thiophen-2-yl)propan-1-amine

Cat. No.: B12926531
M. Wt: 141.24 g/mol
InChI Key: FWRBHKLKOBUBEQ-LURJTMIESA-N
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Description

(S)-2-(Thiophen-2-yl)propan-1-amine is a chiral amine compound featuring a thiophene ring attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

    Asymmetric Synthesis: One common method for synthesizing (S)-2-(Thiophen-2-yl)propan-1-amine involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 2-(Thiophen-2-yl)propan-1-one with a chiral borane reagent can yield the desired amine with high enantiomeric purity.

    Reductive Amination: Another approach is the reductive amination of 2-(Thiophen-2-yl)propanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (S)-2-(Thiophen-2-yl)propan-1-amine can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Imines, oximes

    Reduction: Secondary amines, tertiary amines

    Substitution: N-alkylated or N-acylated derivatives

Scientific Research Applications

(S)-2-(Thiophen-2-yl)propan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-2-(Thiophen-2-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the amine group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Thiophen-2-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.

    2-(Furan-2-yl)propan-1-amine: A similar compound with a furan ring instead of a thiophene ring.

    2-(Pyridin-2-yl)propan-1-amine: A related compound with a pyridine ring.

Uniqueness

(S)-2-(Thiophen-2-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

(2S)-2-thiophen-2-ylpropan-1-amine

InChI

InChI=1S/C7H11NS/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,5,8H2,1H3/t6-/m0/s1

InChI Key

FWRBHKLKOBUBEQ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CN)C1=CC=CS1

Canonical SMILES

CC(CN)C1=CC=CS1

Origin of Product

United States

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